Kinase Inhibition Selectivity: 4-Methoxyphenyl-Thiazole Substitution Pattern Versus 4-Fluorophenyl Analog
The patent family EP2678336A1 discloses a structure-activity relationship (SAR) wherein compounds bearing a 4-methoxyphenyl group at the thiazole 4-position exhibit a distinct kinase inhibition fingerprint compared to analogs with a 4-fluorophenyl substituent. In biochemical kinase panel screens, the 4-methoxyphenyl congener (structurally corresponding to the target compound) demonstrates preferential inhibition of RAF family kinases, while the 4-fluorophenyl analog shows broader activity across the AGC kinase family [1]. Quantitative IC50 values for the specific target compound are not publicly disclosed in the accessible patent text; the SAR inference is drawn from class-level trends and representative exemplified compounds. NOTE: This constitutes Class-level inference strength; direct head-to-head quantitative data for CAS 898466-21-2 versus a named comparator are absent from the public domain [1].
| Evidence Dimension | Kinase selectivity profile (RAF vs. AGC family) based on thiazole 4-substituent SAR |
|---|---|
| Target Compound Data | 4-Methoxyphenyl substituent; predicted RAF-family preference based on patent SAR trends [1] |
| Comparator Or Baseline | 4-Fluorophenyl analog; broader AGC-family activity per patent SAR [1] |
| Quantified Difference | Qualitative selectivity shift only; discrete IC50 differential unavailable |
| Conditions | Biochemical kinase panel assays; experimental details in EP2678336A1 specification [1] |
Why This Matters
For researchers targeting RAF-driven cancers, the 4-methoxyphenyl substitution pattern may offer a more focused polypharmacology profile compared to 4-fluorophenyl analogs, but confirmatory data must be generated independently.
- [1] Pulici M, Traquandi G, Marchionni C, Scolaro A, Colombo N. Thiazolylphenyl-benzenesulfonamido derivatives as kinase inhibitors. European Patent EP2678336A1. See SAR discussion of thiazole 4-substituent effects on kinase selectivity. View Source
